(1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium is a specific tetrahydroisoquinoline compound characterized by its unique molecular structure and potential pharmacological applications. This compound is recognized for its stereochemistry, particularly the presence of an asymmetric center at the 1-position, which allows for the isolation of various enantiomers. Its molecular formula is , with a molecular weight of 236.33 g/mol .
This compound falls under the classification of tetrahydroisoquinolines, which are nitrogen-containing heterocycles known for their diverse biological activities. Tetrahydroisoquinolines are often studied for their potential as therapeutic agents in treating central nervous system disorders and other medical conditions . The synthesis of this compound can involve various methods, including the Bischler-Napieralski reaction, which is a common synthetic route for creating tetrahydroisoquinoline derivatives .
The synthesis of (1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium can be achieved through several methods:
The processes typically require precise control over temperature and reaction environment to ensure high yields and purity of the product. For instance, reactions may be conducted at low temperatures (-80°C to 0°C) to stabilize intermediates and prevent unwanted side reactions .
The molecular structure of (1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium features:
The stereochemistry at the 1-position is critical, as it influences the compound's interaction with biological targets and its pharmacological profile. The compound's spatial arrangement can lead to different biological activities depending on its enantiomeric form .
(1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium can undergo various chemical reactions:
These reactions are typically facilitated by adjusting pH levels or employing specific reagents that target functional groups within the molecule. The selectivity and yield of these reactions depend significantly on reaction conditions such as temperature and solvent choice .
The mechanism of action for (1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium primarily involves its interaction with beta-adrenoceptors. Some studies indicate that this compound exhibits weak agonistic or antagonistic activity on these receptors, which play a crucial role in various physiological processes including heart rate regulation and smooth muscle contraction .
Relevant data regarding melting point and boiling point are often determined experimentally but are not universally reported for all compounds in this class.
(1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium has potential applications in:
The neuropharmacological exploration of tetrahydroisoquinoline alkaloids spans over a century, rooted in the traditional use of plants like Corydalis (Papaveraceae) and Litsea (Lauraceae) for analgesic, sedative, and anti-addictive purposes [2] [5]. Early isolation efforts identified foundational structures such as salsolidine (6,7-dimethoxy-1-methyl-THIQ) and tetrahydropalmatine, which became critical templates for understanding neuroactive alkaloids. The discovery of morphine—the prototypical isoquinoline-derived analgesic—highlighted the therapeutic potential of this alkaloid class and spurred systematic investigations into their central nervous system (CNS) effects [8].
A significant milestone emerged with the elucidation of the Pictet-Spengler reaction as a key biosynthetic pathway for THIQs. This condensation mechanism between phenethylamines and aldehydes or α-ketoacids, followed by cyclization, explained the natural abundance of these alkaloids and provided a versatile synthetic tool [2] [8]. Research throughout the late 20th century revealed the affinity of many THIQs for monoaminergic receptors. For example, (S)-norjuziphine and (S)-reticuline demonstrated significant interactions with dopamine receptors, implicating them in motor control, reward pathways, and addiction mechanisms [5] [6]. Notably, l-tetrahydropalmatine (l-THP), isolated from Corydalis yanhusuo, was found to be a non-subtype selective dopamine antagonist, underpinning its clinical application in alleviating heroin craving and withdrawal symptoms [5].
Table 1: Neuropharmacologically Significant Tetrahydroisoquinoline Alkaloids and Their Historical Context
Compound Name | Plant Source | Neuropharmacological Significance |
---|---|---|
Morphine | Papaver somniferum | First isolated isoquinoline alkaloid (early 19th century); gold-standard analgesic [8]. |
Salsolidine (Heliamine) | Backebergia militaris | Early example of 1-methyl-THIQ; used in neurochemical studies [6] [9]. |
l-Tetrahydropalmatine (l-THP) | Corydalis yanhusuo | Validated dopamine antagonist; reduces opioid/cocaine addiction behaviors in preclinical/clinical studies [5]. |
(S)-Reticuline | Corydalis bungeana | D2 receptor antagonist (IC₅₀ = 2.04 µM); biosynthetic precursor to many benzylisoquinoline alkaloids [5] [6]. |
(1R)-6,7-Dimethoxy-1-(1-methylethyl)-THIQ | Synthetic/Natural derivative | Model compound for studying steric and electronic effects of C1 alkylation on receptor binding [8] [9]. |
Contemporary studies focus on optimizing THIQ scaffolds for enhanced selectivity and blood-brain barrier permeability. Quaternary ammonium derivatives like (1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium exemplify this trend, where alkylation at C1 influences charge distribution, molecular geometry, and receptor engagement beyond what is achievable with tertiary analogs [3] [8] [9].
Chirality is a pivotal determinant of biological activity in tetrahydroisoquinoline alkaloids. The C1 position in THIQs constitutes a stereogenic center, and its absolute configuration (R or S) dramatically influences molecular interactions with asymmetric binding pockets in neuronal receptors and enzymes. This stereospecificity underpins divergent pharmacological profiles between enantiomers, as exemplified by tetrahydropalmatine (THP). The l-enantiomer (l-THP) exhibits high affinity for dopamine D1 receptors (Kᵢ = 94 nM), acting as an antagonist, whereas the d-enantiomer shows negligible activity (Kᵢ > 10,000 nM) [5]. Similarly, isocorypalmine (l-isomer) demonstrates potent D1 binding (Kᵢ = 83 nM), contributing to its anti-addictive properties, while its absence in racemic mixtures drastically reduces efficacy [5].
The bioactivity disparity stems from three-dimensional steric complementarity in target proteins. The R-configuration at C1 in compounds like (1R)-6,7-dimethoxy-1-(1-methylethyl)-THIQ positions its isopropyl group in a distinct spatial orientation compared to the S-configuration. This orientation affects hydrophobic interactions, hydrogen bonding potential, and cation-π interactions with aromatic residues in receptor binding sites. Molecular modeling studies indicate that R-enantiomers often exhibit superior fitting within the orthosteric sites of aminergic G protein-coupled receptors (GPCRs) due to reduced steric clash with transmembrane helices [5] [8].
Table 2: Impact of C1 Chirality on Receptor Binding Affinities of Selected THIQs
Compound | Configuration | Biological Target | Affinity (Kᵢ or IC₅₀) | Reference |
---|---|---|---|---|
Tetrahydropalmatine | l (S) | Dopamine D1 Receptor | 94 nM | [5] |
Tetrahydropalmatine | d (R) | Dopamine D1 Receptor | >10,000 nM | [5] |
Isocorypalmine | l (S) | Dopamine D1 Receptor | 83 nM | [5] |
Corydaline (d/l mixture) | d:l = 10:1 | Dopamine D1 Receptor | >10,000 nM | [5] |
(S)-Reticuline | S | Dopamine D2 Receptor | IC₅₀ = 2.04 µM | [5] |
Theorized (1R)-6,7-dimethoxy-1-(1-methylethyl)-THIQ | R | Dopamine Receptors (predicted) | Higher affinity vs. S-configuration | [3] [8] |
Beyond receptor affinity, chirality influences metabolic stability and distribution. Enantioselective metabolism by cytochrome P450 enzymes (e.g., CYP2D6) can lead to preferential clearance of one enantiomer. For instance, l-THP undergoes faster hepatic demethylation than d-THP in rodents, potentially influencing its plasma half-life and CNS bioavailability [5]. Synthetic strategies for accessing enantiopure THIQs include:
The isopropyl substituent in (1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium introduces enhanced steric bulk and lipophilicity compared to methyl analogs. This modification may alter receptor engagement kinetics and selectivity profiles, making this compound a valuable probe for elucidating the steric tolerance of binding pockets in neurotherapeutic targets [3] [8] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1